1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid functional group
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are generally attributed to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways, depending on their specific structure and application .
Result of Action
Trifluoromethylpyridine derivatives are known to have various effects, depending on their specific structure and application .
Action Environment
Such factors can significantly impact the effectiveness of many chemical compounds, including trifluoromethylpyridine derivatives .
Biochemical Analysis
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction disrupts the production of secondary metabolites necessary for bacterial growth, thereby exhibiting antibacterial properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the microbial fatty acid synthase (FAS) pathway, which is crucial for the production of membrane components and virulence factors in bacteria . This inhibition leads to a reduction in cell viability and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as phosphopantetheinyl transferase by binding to their active sites, thereby preventing the synthesis of essential metabolites . Additionally, the compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its potent inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that the compound can cause sustained inhibition of bacterial growth and metabolism . Its stability and activity may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial activity without significant toxicity. At higher doses, it can cause adverse effects, including growth inhibition and toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the microbial fatty acid synthase pathway, leading to changes in the production of key metabolites . These interactions can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cell membranes and accumulate in target tissues . This property is crucial for its effectiveness in inhibiting bacterial growth and metabolism.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s localization is essential for its inhibitory effects on bacterial growth and metabolism.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with piperidine under specific conditions to form the desired compound . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, leveraging its trifluoromethyl group for enhanced biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid include:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated pyridine derivative used as a building block in organic synthesis.
1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroacetophenone: An intermediate in the synthesis of various agrochemicals.
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a piperidine ring, providing distinct chemical and biological properties that are leveraged in its diverse applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c13-9-4-8(12(14,15)16)5-17-10(9)18-3-1-2-7(6-18)11(19)20/h4-5,7H,1-3,6H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUGSQNBMMNPKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.